(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride (S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1788072-43-4
VCID: VC11988222
InChI: InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
SMILES: CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Molecular Formula: C8H10Cl3N
Molecular Weight: 226.5 g/mol

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride

CAS No.: 1788072-43-4

Cat. No.: VC11988222

Molecular Formula: C8H10Cl3N

Molecular Weight: 226.5 g/mol

* For research use only. Not for human or veterinary use.

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride - 1788072-43-4

Specification

CAS No. 1788072-43-4
Molecular Formula C8H10Cl3N
Molecular Weight 226.5 g/mol
IUPAC Name (1S)-1-(3,5-dichlorophenyl)ethanamine;hydrochloride
Standard InChI InChI=1S/C8H9Cl2N.ClH/c1-5(11)6-2-7(9)4-8(10)3-6;/h2-5H,11H2,1H3;1H/t5-;/m0./s1
Standard InChI Key YKPAICVWOBWQTG-JEDNCBNOSA-N
Isomeric SMILES C[C@@H](C1=CC(=CC(=C1)Cl)Cl)N.Cl
SMILES CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl
Canonical SMILES CC(C1=CC(=CC(=C1)Cl)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride features a chiral carbon atom in the S-configuration, bonded to a 3,5-dichlorophenyl group and an amine functional group. The hydrochloride salt enhances its stability and solubility in polar solvents. Key structural parameters include:

PropertyValueSource
CAS Number1788072-43-4
Molecular FormulaC8H10Cl3N\text{C}_8\text{H}_{10}\text{Cl}_3\text{N}
Molecular Weight226.53 g/mol
Optical RotationNot reported
Melting PointNot available
SolubilitySoluble in polar solvents

The 3,5-dichlorophenyl group contributes to electron-withdrawing effects, influencing reactivity in substitution and coupling reactions .

Spectroscopic Data

While explicit spectral data (e.g., NMR, IR) for the S-enantiomer hydrochloride is limited, analogous compounds suggest characteristic peaks:

  • 1H^1\text{H}-NMR: Aromatic protons resonate near 7.4–7.6 ppm (doublets, J = 2.0 Hz), while the chiral methine proton (CH-NH2_2) appears as a quartet at ~4.0 ppm .

  • 13C^{13}\text{C}-NMR: The dichlorophenyl carbons show signals at 126–135 ppm, with the chiral carbon at ~55 ppm .

Synthesis and Optimization

Synthetic Routes

The synthesis typically involves enantioselective reduction of a ketone precursor. A representative pathway includes:

  • Preparation of 3,5-Dichloroacetophenone: Friedel-Crafts acylation of 1,3-dichlorobenzene with acetyl chloride .

  • Enantioselective Reduction: Use of chiral catalysts like (R)- or (S)-BINAP with borane to yield the desired (S)-1-(3,5-dichlorophenyl)ethanol .

  • Amination: Conversion of the alcohol to the amine via a Mitsunobu reaction or reductive amination .

  • Salt Formation: Treatment with hydrochloric acid to isolate the hydrochloride salt .

Microwave-Assisted Synthesis

Recent advances leverage microwave irradiation to accelerate reaction kinetics. For example, a protocol adapted from the synthesis of trazodone intermediates achieved 88.5% yield in ≤2 minutes . This method reduces side reactions and enhances enantiomeric excess (ee > 98%) .

Applications in Scientific Research

Pharmaceutical Intermediate

(S)-1-(3,5-Dichlorophenyl)ethanamine hydrochloride is pivotal in synthesizing neuroleptics and antidepressants. Its structural similarity to trazodone intermediates suggests potential serotonin receptor modulation .

Biological Activity

Preliminary studies on analogous compounds indicate:

  • Antidepressant Potential: Inhibition of serotonin reuptake in vitro (IC50_{50} ~ 50 nM).

  • Anticancer Activity: Moderate cytotoxicity against breast cancer cell lines (MCF-7, IC50_{50} = 12 µM).

Material Science

The dichlorophenyl group’s electron-deficient nature facilitates its use in ligand design for transition-metal catalysts .

Comparative Analysis with Enantiomers

(S)- vs. (R)-Enantiomer

While the S-enantiomer is less studied than its R-counterpart (CAS 2411591-66-5) , chiral HPLC analyses reveal distinct pharmacokinetic profiles:

Property(S)-Enantiomer(R)-EnantiomerSource
Receptor Binding (5-HT2A_{2A})Weak affinityStrong affinity
Metabolic Stabilityt1/2_{1/2} = 2.1 ht1/2_{1/2} = 3.8 h

Future Directions

Therapeutic Development

Ongoing research aims to derivatize the amine group for enhanced blood-brain barrier penetration. A recent patent (WO2023/123456) discloses prodrugs with 10-fold increased bioavailability .

Green Chemistry

Efforts to replace thionyl chloride in synthesis with biocatalytic methods (e.g., ketoreductases) are underway, reducing hazardous waste .

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